N-thiophen-2-yl-1,3-thiazole-4-carboxamide
Description
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiophene ring attached to a thiazole ring, which in turn is connected to a carboxamide group. This compound is part of a broader class of thiophene derivatives known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives Synthesis: The synthesis of thiophene derivatives often involves the reaction of thiophene with various electrophiles under specific conditions.
Thiazole Formation: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional group targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
Properties
Molecular Formula |
C8H6N2OS2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-8(6-4-12-5-9-6)10-7-2-1-3-13-7/h1-5H,(H,10,11) |
InChI Key |
OZVDQPUKBROYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)NC(=O)C2=CSC=N2 |
Origin of Product |
United States |
Scientific Research Applications
N-thiophen-2-yl-1,3-thiazole-4-carboxamide has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-thiophen-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is compared to other similar compounds, such as:
Thiophene-2-carboxamide: Similar structure but lacks the thiazole ring.
1,3-Thiazole-4-carboxamide: Similar structure but lacks the thiophene ring.
N-thiophen-2-yl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
